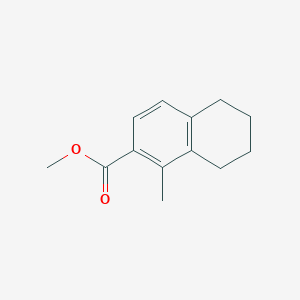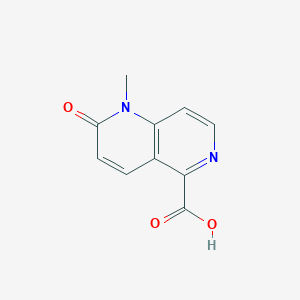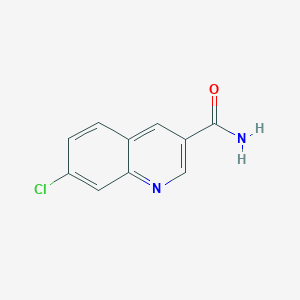
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-méthyl-5,6,7,8-tétrahydronaphtalène-2-carboxylate de méthyle est un composé organique appartenant à la classe des dérivés du naphtalène. Ce composé est caractérisé par un système cyclique naphtalène partiellement hydrogéné, avec un groupe méthyle et un groupe ester carboxylate attachés. Il est utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés structurales uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-méthyl-5,6,7,8-tétrahydronaphtalène-2-carboxylate de méthyle implique généralement l'hydrogénation de dérivés du naphtalène. Une méthode courante est l'hydrogénation catalytique du 1-méthyl-naphtalène en présence d'un catalyseur approprié tel que le palladium sur carbone (Pd/C) sous des conditions de haute pression et de température . Le dérivé tétrahydronaphtalène résultant est ensuite estérifié à l'aide de méthanol et d'un catalyseur acide pour former le composé souhaité .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu pour assurer une hydrogénation et une estérification efficaces. L'utilisation de réacteurs d'hydrogénation haute pression et de systèmes de contrôle automatisés garantit une qualité et un rendement constants du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-méthyl-5,6,7,8-tétrahydronaphtalène-2-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4) en milieu alcalin.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Acide sulfurique (H2SO4) pour la sulfonation, acide nitrique (HNO3) pour la nitration.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés sulfonés ou nitrés.
Applications de recherche scientifique
Le 1-méthyl-5,6,7,8-tétrahydronaphtalène-2-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-méthyl-5,6,7,8-tétrahydronaphtalène-2-carboxylate de méthyle implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des récepteurs ou des enzymes et modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire.
Applications De Recherche Scientifique
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Fluoro-8-oxo-5,6,7,8-tétrahydronaphtalène-2-carboxylate de méthyle
- 5-Oxo-5,6,7,8-tétrahydronaphtalène-1-carboxylate de méthyle
- 6-Méthyl-1,2,3,4-tétrahydronaphtalène
Unicité
Le 1-méthyl-5,6,7,8-tétrahydronaphtalène-2-carboxylate de méthyle est unique en raison de son motif de substitution spécifique sur le cycle naphtalène, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications, en particulier dans la synthèse de molécules organiques complexes et de composés pharmaceutiques.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
NCHQZUUBIFDOPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)




